(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide
CAS No.:
Cat. No.: VC13479710
Molecular Formula: C16H26N2OS
Molecular Weight: 294.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N2OS |
|---|---|
| Molecular Weight | 294.5 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C16H26N2OS/c1-11(2)15(17)16(19)18(12(3)4)10-13-6-8-14(20-5)9-7-13/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1 |
| Standard InChI Key | NILSZGYNYZEBRN-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Stereochemistry
The IUPAC name of the compound is (2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide. The (S) configuration at the second carbon of the butanamide backbone defines its stereochemistry, which is critical for its interactions in chiral environments. The molecule incorporates a 4-methylsulfanylbenzyl group attached to the amide nitrogen, introducing both hydrophobic and electron-rich sulfur-based characteristics.
Molecular Architecture
The compound’s structure is characterized by:
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A central butanamide backbone with a methyl branch at the third carbon.
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An isopropyl group () and a 4-methylsulfanylbenzyl group () attached to the amide nitrogen.
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A primary amine group () at the second carbon, contributing to potential hydrogen-bonding interactions.
The SMILES notation for the compound is:
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Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 294.5 g/mol | |
| IUPAC Name | (2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide | |
| InChIKey | NILSZGYNYZEBRN-HNNXBMFYSA-N | |
| PubChem CID | 66568341 |
Synthesis and Physicochemical Properties
Physicochemical Profile
Limited experimental data exist for this compound, but computational predictions and analog comparisons provide insights:
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Solubility: Moderate lipophilicity due to the isopropyl and benzyl groups, likely soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Melting Point: Unreported; analogous amides typically exhibit melting points between 120–180°C.
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.
Biological Activity and Research Applications
Applications in Chemical Research
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Ligand Design: The chiral amine and aromatic sulfanyl group make it a candidate for asymmetric catalysis or metalloprotein modeling.
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Intermediate Synthesis: Used in constructing complex molecules for structure-activity relationship (SAR) studies.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Analogous Compounds
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